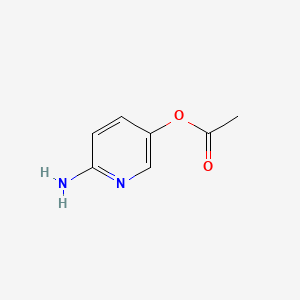
(6-Aminopyridin-3-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Aminopyridin-3-yl) acetate is an organic compound with the molecular formula C9H10N2O2 It is a derivative of pyridine, featuring an amino group at the 6th position and an acetate group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (6-Aminopyridin-3-yl) acetate involves the reduction of ethyl (6-nitropyridin-3-yl) acetate. This reduction can be achieved using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol at room temperature for about 2 hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of titanium (IV) ethoxide as a catalyst. The reaction mixture, containing ethyl (6-nitropyridin-3-yl) acetate and benzyl alcohol, is heated to 110°C for 16 hours. After cooling, the mixture is quenched with hydrochloric acid, basified with sodium bicarbonate, and extracted with ethyl acetate. The product is then purified by column chromatography .
Chemical Reactions Analysis
Types of Reactions: (6-Aminopyridin-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-Aminopyridin-3-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-Aminopyridin-3-yl) acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 2-(6-aminopyridin-3-yl)acetate
- Methyl 2-(6-aminopyridin-3-yl)acetate
- Benzyl 2-(6-aminopyridin-3-yl)acetate
Comparison: (6-Aminopyridin-3-yl) acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to its ethyl, methyl, and benzyl analogs, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(6-aminopyridin-3-yl) acetate |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9) |
InChI Key |
OOXXLIPBEAVQMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CN=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


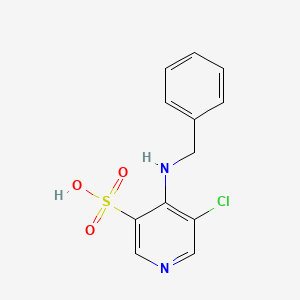
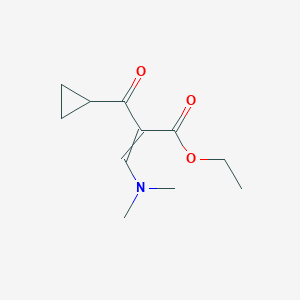
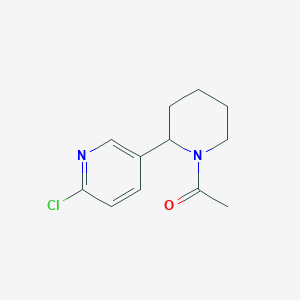
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)
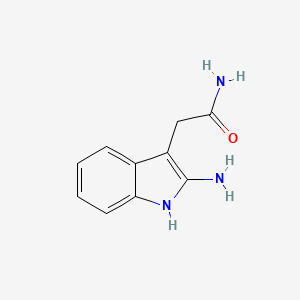

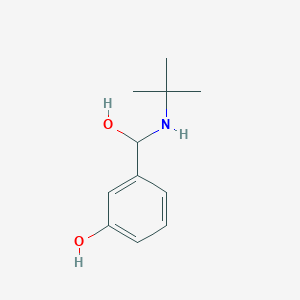

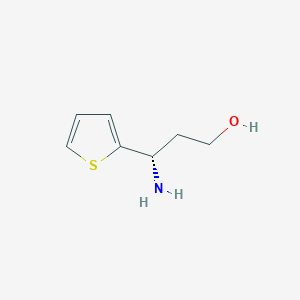


![[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)
